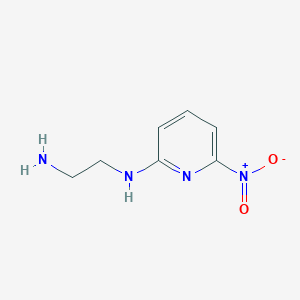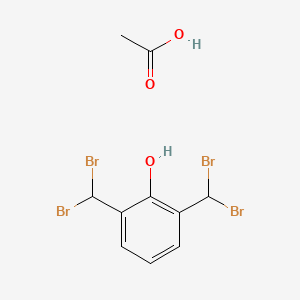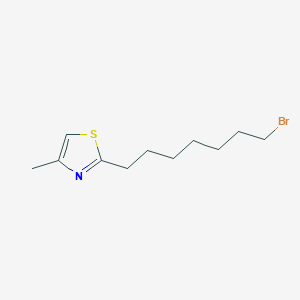
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine is an organic compound that features a nitropyridine moiety attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine involves the organomediated cleavage of a benzoyl group using ethane-1,2-diamine and acetic acid under neutral conditions . This method has proven to be effective in synthesizing the compound, which was previously challenging to prepare by conventional methods.
Industrial Production Methods
While specific industrial production methods for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of ethane-1,2-diamine and acetic acid under neutral conditions provides a scalable and efficient method for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, but typically include alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, influencing the activity of the target molecule. The ethane-1,2-diamine backbone provides additional binding sites, enhancing the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine is unique due to its specific nitropyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and binding affinity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
145697-05-8 |
|---|---|
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
N'-(6-nitropyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10N4O2/c8-4-5-9-6-2-1-3-7(10-6)11(12)13/h1-3H,4-5,8H2,(H,9,10) |
InChI-Schlüssel |
DTAOYFUQLIOFNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-[(3-phenylprop-2-en-1-yl)oxy]benzoate](/img/structure/B12549494.png)
![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)

![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)

![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)


![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)



